

X-ray crystallographic analysis of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" derivatives

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Compound of Interest

Compound Name: Methyl 2-bromo-5-(trifluoromethoxy)benzoate

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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate Derivatives

This guide provides a comparative analysis of X-ray crystallographic data for derivatives of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate." Due to the limited publicly available crystallographic data for this specific compound, this analysis leverages data from structurally related molecules to offer insights into its potential solid-state structure and the influence of various substituents on crystal packing. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of halogenated benzoic acid derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of bromo- and fluoro-substituted benzoate derivatives. This data allows for a comparison of how different substituents on the phenyl ring affect the crystal lattice parameters.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
4-Bromo-2-(diethoxymethyl)phenyl benzoate[1]	C ₁₈ H ₁₉ BrO ₄	Triclinic	P-1	8.2662	9.6378	11.6224	99.927	93.700	101.178	890.16	2
Methyl 5-bromo-2-[(methyl(methylsulfonyl)amino)benzoate[2]	C ₁₀ H ₁₂ BrNO ₄ S	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	-	-
Ethyl 5-bromo-2-(4-methoxy	C ₁₃ H ₁₂ BrNO ₄	Monoclinic	P2 ₁ /n	14.828	7.1335	25.119	90	100.066	90	2616.1	8

oxyp

heny

l)oxa

zole-

4-

carb

oxyla

te[3]

3-

Brom

o-2-

hydr C₇H₄

oxyb BrN - - - - - - - - - -

enzo O

nitril

e[4]

[5]

Note: Complete crystallographic data for all compounds were not available in the searched literature. The table is populated with the available information.

Experimental Protocols

The determination of the crystal structure of small organic molecules, such as the derivatives of "**Methyl 2-bromo-5-(trifluoromethoxy)benzoate**," follows a standardized experimental protocol.[6]

Synthesis and Crystallization

The initial step involves the synthesis of the target compound, followed by purification techniques like column chromatography.[7][8] High-quality single crystals are essential for successful X-ray diffraction analysis.[6] Common methods for growing single crystals include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.[9][10]

- Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile "anti-solvent." Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[10]
- Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10]

The choice of solvent is critical and is often determined empirically. Common solvents for similar compounds include ethanol, methanol, and ethyl acetate.[10]

X-ray Diffraction Data Collection

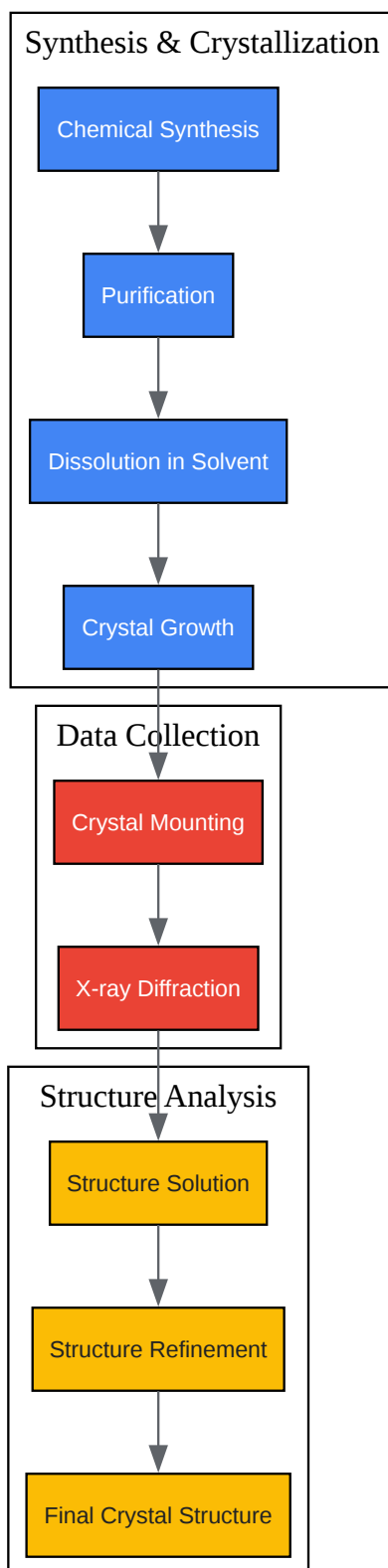
Once suitable single crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer.[9][10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[6][9] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or other computational techniques.[9] The initial structural model is refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate determination of atomic positions, bond lengths, and angles.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for X-ray crystallographic analysis and the logical relationship of factors influencing crystal packing.



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A generalized workflow for single-crystal X-ray diffraction analysis.



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Logical relationship of factors influencing crystal structure.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques can offer complementary information, especially when suitable crystals cannot be obtained.

- Powder X-ray Diffraction (PXRD): Useful for analyzing polycrystalline samples and identifying different crystalline phases.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, which can be compared with the solid-state conformation.
- Computational Modeling: Theoretical calculations can predict molecular conformations and crystal packing, aiding in the interpretation of experimental data.

In conclusion, while specific crystallographic data for "**Methyl 2-bromo-5-(trifluoromethoxy)benzoate**" derivatives are not readily available, a comparative analysis of related structures provides valuable insights into the expected structural features. The experimental protocols and analytical workflows described herein offer a comprehensive guide for researchers undertaking the crystallographic analysis of these and similar compounds.

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